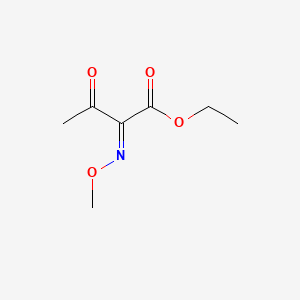
Disodium 2-aminopentanedioate
描述
Disodium 2-aminopentanedioate is an organic sodium salt derived from L-glutamic acid. It is commonly used as a flavor enhancer to impart the umami taste in various foods. The compound is known for its ability to enhance the savory flavor of dishes, making it a popular additive in the food industry .
准备方法
Synthetic Routes and Reaction Conditions: Disodium 2-aminopentanedioate can be synthesized by neutralizing L-glutamic acid with two molar equivalents of sodium hydroxide. The reaction typically occurs in an aqueous solution, where L-glutamic acid is dissolved and then reacted with sodium hydroxide to form disodium L-glutamate .
Industrial Production Methods: Industrial production of disodium L-glutamate often involves fermentation processes. Microorganisms such as Corynebacterium species are cultured with ammonia and carbohydrates from sources like sugar beets, sugarcane, or molasses. These microorganisms excrete amino acids into the culture broth, from which L-glutamate is isolated and subsequently converted to disodium L-glutamate .
化学反应分析
Types of Reactions: Disodium 2-aminopentanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to L-glutamic acid.
Substitution: It can participate in substitution reactions where sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reactions often involve other salts or acids under controlled pH conditions.
Major Products:
Oxidation: Oxidized derivatives of L-glutamic acid.
Reduction: L-glutamic acid.
Substitution: Various sodium salts depending on the substituting cation.
科学研究应用
Disodium 2-aminopentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Plays a role in studying neurotransmission and excitotoxicity due to its involvement in glutamate signaling pathways.
Medicine: Investigated for its potential effects on neurological disorders and its role in excitotoxicity.
Industry: Widely used in the food industry as a flavor enhancer to improve the taste of processed foods
作用机制
Disodium 2-aminopentanedioate exerts its effects primarily through its interaction with glutamate receptors in the central nervous system. It acts as an excitatory neurotransmitter, binding to receptors such as NMDA, AMPA, and kainate receptors. This binding leads to the activation of ion channels, allowing the influx of sodium and calcium ions, which in turn triggers various cellular responses .
相似化合物的比较
Monosodium glutamate (MSG): A sodium salt of glutamic acid, commonly used as a flavor enhancer.
Disodium inosinate: Another flavor enhancer often used in combination with MSG.
Disodium guanylate: Similar to disodium inosinate, used to enhance umami flavor.
Uniqueness: Disodium 2-aminopentanedioate is unique in its dual sodium ion composition, which can influence its solubility and reactivity compared to monosodium glutamate. Its specific interaction with glutamate receptors also distinguishes it from other similar compounds .
属性
IUPAC Name |
disodium;2-aminopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEDJBXQKAGXNJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NNa2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68187-32-6 | |
| Record name | L-Glutamic acid, N-coco acyl derivs., monosodium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Glutamic acid, N-coco acyl derivs., monosodium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















